molecular formula C23H19F3N4O2 B2517114 3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-55-2

3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2517114
CAS No.: 921881-55-2
M. Wt: 440.426
InChI Key: RAFBEHXDKTYBBO-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H19F3N4O2 and its molecular weight is 440.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis of novel pyrazolopyrimidines derivatives evaluated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic applications of pyrazolopyridine derivatives in medicine and pharmacology (Rahmouni et al., 2016).

Antimicrobial Activities

Research on the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives emphasizes the antimicrobial potential of such compounds, suggesting their use in the development of new antimicrobial agents (Rahmouni et al., 2014).

Heterocyclic Compound Synthesis

The utility of enaminonitriles in heterocyclic synthesis was explored to create new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of pyrazolopyridine derivatives in synthesizing a wide range of heterocyclic compounds with potential applications across various fields (Fadda et al., 2012).

Development of Potassium-Competitive Acid Blockers

The synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs) demonstrate the application of pyrazolopyridine derivatives in creating compounds with significant pharmacological properties, potentially useful in treating conditions like acid reflux or peptic ulcers (Palmer et al., 2007).

Properties

IUPAC Name

3-oxo-2-phenyl-5-propyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-2-12-29-13-18(21(31)27-16-10-8-15(9-11-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFBEHXDKTYBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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